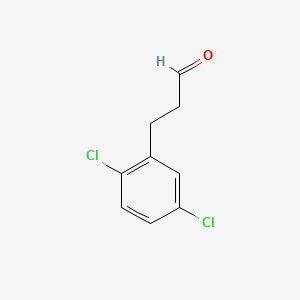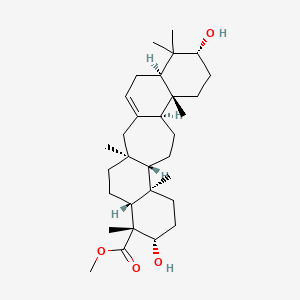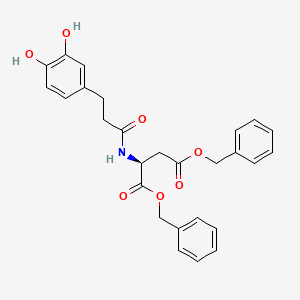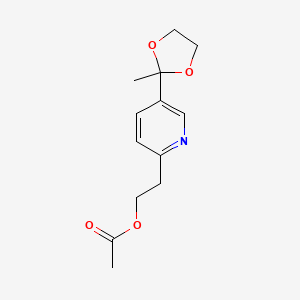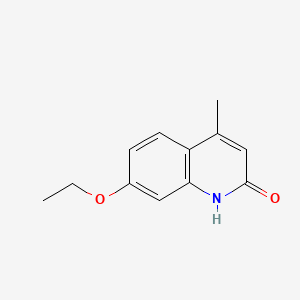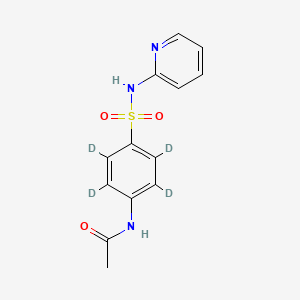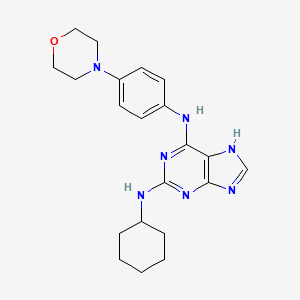
Retreversine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La Retreversina es un compuesto químico que sirve como control inactivo para la Reversina, una nueva clase de inhibidores de la quinasa Aurora que compiten con el ATP . La Retreversina es un derivado de purina 2,6-disustituido, creado intercambiando los sustituyentes 2 y 6 en el anillo de purina . Se utiliza principalmente en investigación científica como control negativo para estudiar los efectos de la Reversina .
Métodos De Preparación
La síntesis de Retreversina implica la modificación de la estructura del anillo de purina. El método de preparación normalmente incluye los siguientes pasos:
Materiales de partida: La síntesis comienza con derivados de purina disponibles comercialmente.
Reacciones de sustitución: Las posiciones 2 y 6 en el anillo de purina se sustituyen con grupos funcionales específicos para crear la estructura deseada.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para alcanzar una alta pureza.
Análisis De Reacciones Químicas
La Retreversina, al ser un control inactivo, no experimenta reacciones químicas significativas en condiciones experimentales típicas. Su análogo estructural, la Reversina, se sabe que participa en varias reacciones químicas:
Oxidación: La Reversina puede experimentar reacciones de oxidación en presencia de agentes oxidantes.
Reducción: Las reacciones de reducción pueden ocurrir con agentes reductores, alterando los grupos funcionales en el anillo de purina.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución . Los principales productos formados dependen de los reactivos y las condiciones específicas utilizadas.
Aplicaciones Científicas De Investigación
La Retreversina se utiliza ampliamente en la investigación científica como control negativo para la Reversina. Sus aplicaciones incluyen:
Biología celular: La Retreversina se utiliza para estudiar los efectos de la Reversina en la regulación del ciclo celular y la diferenciación.
Investigación del cáncer: Ayuda a comprender el papel de las quinasas Aurora en la proliferación y supervivencia de las células cancerosas.
Investigación de células madre: La Retreversina se utiliza para investigar la desdiferenciación de células comprometidas con una línea.
Desarrollo de fármacos: Sirve como control en ensayos de cribado de fármacos para validar la especificidad y eficacia de la Reversina y los compuestos relacionados.
Mecanismo De Acción
La Retreversina en sí misma no tiene un mecanismo de acción activo, ya que es un control inactivo. Su análogo, la Reversina, ejerce sus efectos inhibiendo las quinasas Aurora, que son esenciales para la división y proliferación celular . La Reversina se une al sitio de unión al ATP de las quinasas Aurora, impidiendo su activación y provocando el arresto del ciclo celular y la apoptosis en las células cancerosas .
Comparación Con Compuestos Similares
La Retreversina es única en su papel como control inactivo para la Reversina. Los compuestos similares incluyen:
Reversina: Un inhibidor de la quinasa Aurora que compite con el ATP con una actividad biológica significativa.
Purvalanol: Otro inhibidor de la quinasa que compite con el ATP con una especificidad de diana diferente.
VX-680: Un potente inhibidor de las quinasas Aurora con aplicaciones en investigación del cáncer.
La singularidad de la Retreversina radica en su similitud estructural con la Reversina, pero carece de actividad biológica, lo que la convierte en un compuesto de control ideal para los estudios de investigación .
Propiedades
IUPAC Name |
2-N-cyclohexyl-6-N-(4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O/c1-2-4-15(5-3-1)25-21-26-19-18(22-14-23-19)20(27-21)24-16-6-8-17(9-7-16)28-10-12-29-13-11-28/h6-9,14-15H,1-5,10-13H2,(H3,22,23,24,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCURSAGINSDQNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC3=C(C(=N2)NC4=CC=C(C=C4)N5CCOCC5)NC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
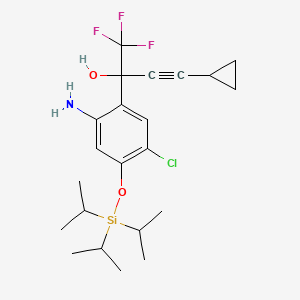

![N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564596.png)
![N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564597.png)

